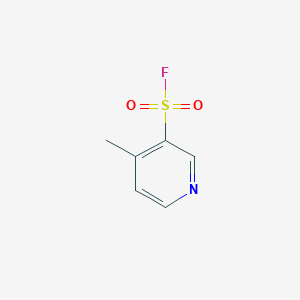

4-Methylpyridine-3-sulfonyl fluoride

Description

BenchChem offers high-quality 4-Methylpyridine-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVMAZXFMUSURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 4-Methylpyridine-3-sulfonyl Fluoride

Part 1: Strategic Overview & Retrosynthetic Analysis

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride is a highly valuable heteroaryl sulfonyl fluoride, serving as a critical electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the 4-methyl group, which provides steric protection to the sulfonyl center while modulating the electron density of the pyridine ring.

This guide details three distinct synthetic pathways, prioritized by scale and application:

-

The Classical Route (Scale-Up): Conversion of sulfonic acid to sulfonyl chloride, followed by halogen exchange.

-

The One-Pot Deoxyfluorination (Green/Direct): Direct activation of sulfonic acids using cyanuric chloride.

-

The Metallaphotoredox Route (Late-Stage): Palladium-catalyzed insertion of SO₂ into aryl halides.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the S-F bond. The high stability of the sulfonyl fluoride allows for its installation from various oxidation states of sulfur.

Figure 1. Retrosynthetic disconnection strategies for the target molecule.

Part 2: Protocol A — The Classical Scale-Up Route

Best for: Multi-gram to kilogram synthesis. Mechanism: Nucleophilic acyl substitution at sulfur (SN2-like) followed by F/Cl exchange.

Step 1: Chlorination of 4-Methylpyridine-3-sulfonic acid

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). The POCl₃ serves as both solvent and reagent, driving the equilibrium forward.

-

Reagents: 4-Methylpyridine-3-sulfonic acid (1.0 equiv), PCl₅ (1.5 equiv), POCl₃ (10 vol).

-

Conditions: Reflux (110°C), 3–4 hours.

Protocol:

-

Charge an oven-dried round-bottom flask with 4-methylpyridine-3-sulfonic acid (CAS: 4808-71-3).

-

Add PCl₅ portion-wise (Exothermic! Handle with care).

-

Add POCl₃ to form a slurry.

-

Fit with a reflux condenser and drying tube (CaCl₂). Heat to reflux for 3 hours.

-

Monitoring: Aliquot quench in MeOH; monitor methyl ester formation by LCMS.

-

Workup: Evaporate excess POCl₃ under reduced pressure. The residue is a moisture-sensitive yellow solid/oil.[1] Proceed immediately to Step 2.

Step 2: Fluorination (Halogen Exchange)

The sulfonyl chloride is unstable and prone to hydrolysis.[2][3] The "Bifluoride Shuttle" method using Potassium Bifluoride (KHF₂) is superior to KF due to the activation of the chloride by the proton in HF₂⁻ and the high lattice energy of the byproduct KCl.

-

Reagents: Crude Sulfonyl Chloride, KHF₂ (saturated aq. solution or solid), MeCN.

-

Conditions: 0°C to Room Temperature (RT), 2 hours.

Protocol:

-

Dissolve the crude residue from Step 1 in Acetonitrile (MeCN) (5 mL/g).

-

Cool the solution to 0°C.

-

Add a saturated aqueous solution of KHF₂ (2.0 equiv) dropwise. Caution: KHF₂ releases HF in acidic media.

-

Allow to warm to RT and stir vigorously for 2 hours.

-

Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Protocol A

| Parameter | Value | Note |

|---|---|---|

| Overall Yield | 65–85% | Two steps |

| Key Intermediate | Sulfonyl Chloride | Unstable; do not store |

| Critical Hazard | POCl₃ / HF | Requires fume hood & PPE |

| Reaction Time | ~6 Hours | Total process time |[1]

Part 3: Protocol B — One-Pot Direct Deoxyfluorination

Best for: Rapid synthesis, avoiding sulfonyl chloride isolation. Mechanism: Activation of sulfonic acid with Cyanuric Chloride (TCT) to form a sulfonate-triazine intermediate, which undergoes nucleophilic attack by fluoride.

Reference Grounding: Based on the methodology developed by the Ball Lab and others for converting sulfonic acids to sulfonyl fluorides [1, 5].

Figure 2. One-pot activation workflow using Cyanuric Chloride (TCT).

Protocol:

-

Activation: In a reaction vial, combine 4-methylpyridine-3-sulfonic acid (1.0 equiv), Cyanuric Chloride (TCT) (0.34 equiv), and Et₃N (1.0 equiv) in MeCN.

-

Heat to reflux for 2 hours to form the reactive ester.

-

Fluorination: Cool to RT. Add KHF₂ (2.5 equiv) and a small amount of water (or 18-crown-6 if anhydrous conditions are preferred).

-

Stir at RT overnight.

-

Purification: Filter through a silica plug to remove cyanuric acid byproducts. Concentrate and purify via HPLC or flash chromatography.

Part 4: Protocol C — Pd-Catalyzed Sulfonylation (DABSO)

Best for: Late-stage functionalization or when the sulfonic acid is unavailable. Mechanism: Palladium-catalyzed oxidative addition to aryl bromide, SO₂ insertion (using DABSO as SO₂ surrogate), and electrophilic fluorination (NFSI) or nucleophilic fluorination.

Reference Grounding: Adapted from Willis and Ball methodologies [3, 6].

-

Reagents: 3-Bromo-4-methylpyridine, Pd(OAc)₂/CataCXium A, DABSO, NFSI or Selectfluor.

-

Conditions: iPrOH/THF, 75°C.

Protocol:

-

Combine 3-bromo-4-methylpyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and Ligand (7.5 mol%) in a sealed tube.

-

Add iPrOH (0.2 M) and Et₃N (3.0 equiv).

-

Heat to 75°C for 16 hours.

-

Fluorination Step: Cool to RT. Add NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv). Stir for 4 hours.

-

Workup: Standard aqueous workup and column chromatography.

Part 5: Analytical Profile & Characterization

To validate the synthesis, the following spectral data must be confirmed. The 4-methyl group induces a specific shift pattern in the pyridine ring.

| Technique | Expected Signal | Structural Assignment |

| ¹⁹F NMR | δ +60 to +65 ppm (singlet) | Sulfonyl Fluoride (–SO₂F) |

| ¹H NMR | δ ~2.6 ppm (singlet, 3H) | Methyl group at C4 |

| ¹H NMR | δ ~9.0 ppm (singlet, 1H) | Proton at C2 (deshielded by N and SO₂F) |

| ¹H NMR | δ ~7.3 ppm (doublet) | Proton at C5 |

| LC-MS | [M+H]⁺ ≈ 176.02 | Parent Ion (C₆H₆FNO₂S) |

Self-Validating Check:

-

If ¹⁹F NMR shows a peak at ~ +65 ppm, the S-F bond is intact.

-

If a peak appears at -120 ppm (approx), it indicates free fluoride (hydrolysis).

-

If ¹H NMR shows a shift of the methyl group > 2.8 ppm, check for N-oxide formation or salt formation.

Part 6: Safety & Handling References

-

HF Generation: The use of KHF₂ generates trace HF in situ. Glassware etching may occur over prolonged exposure. Use plastic (PP/PFA) vessels for the fluorination step if possible.

-

Pyridine Toxicity: Pyridine derivatives are hepatotoxic and can affect male fertility. Handle in a well-ventilated fume hood.

-

Sulfonyl Chlorides: Potent lachrymators and corrosive. Double-glove during Step 1 workup.

References

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020.[2][3]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. The Ball Lab, 2023.

-

Synthetic Routes to Arylsulfonyl Fluorides. Catalysts (MDPI), 2021.

-

Sulfonamide Synthesis via Calcium Triflimide Activation. Organic Letters, 2018.

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates. RSC Advances, 2019.

-

Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal.

-

Synthesis method of pyridine-3-sulfonyl chloride. Google Patents (CN112830892A).

Sources

4-Methylpyridine-3-sulfonyl fluoride chemical properties

A Strategic Reagent for SuFEx Chemistry and Covalent Drug Discovery

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride (CAS: 1255096-33-1) represents a privileged scaffold in the rapidly evolving field of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride analog offers a "Goldilocks" reactivity profile: it is kinetically stable in aqueous physiological buffers yet thermodynamically poised to react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, robust synthetic protocols, mechanistic underpinnings in chemical biology, and safety considerations.

Part 1: Chemical Identity & Physiochemical Profile

The inclusion of the pyridine nitrogen and the 4-methyl substituent imparts unique electronic properties to the sulfonyl fluoride warhead. The pyridine ring functions as an electron-withdrawing group (EWG) relative to a phenyl ring, enhancing the electrophilicity of the sulfur center. Conversely, the 4-methyl group provides weak electron donation and steric bulk, modulating this reactivity to prevent hypersensitivity.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 4-Methylpyridine-3-sulfonyl fluoride |

| CAS Number | 1255096-33-1 |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Physical State | Solid (typically low-melting crystalline powder) |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO; Sparingly soluble in water (slow hydrolysis) |

| pKa (Conjugate Acid) | ~5.8 (Pyridine Nitrogen) |

| Warhead Type | SuFEx Electrophile (S-F bond) |

Stability Profile: Fluoride vs. Chloride

A critical distinction for researchers is the stability differential. Sulfonyl chlorides (

Part 2: Synthetic Methodology

While commercial sources exist, in-house synthesis is often required for high-purity applications in fragment screening. The most robust route utilizes the "bifluoride exchange" method pioneered by the Sharpless lab, which converts the unstable sulfonyl chloride to the stable fluoride.

Protocol: Bifluoride Exchange from Sulfonyl Chloride

Objective: Synthesis of 4-Methylpyridine-3-sulfonyl fluoride from 4-methylpyridine-3-sulfonyl chloride.

Reagents:

-

Precursor: 4-Methylpyridine-3-sulfonyl chloride (generated in situ or freshly purchased).

-

Fluorinating Agent: Potassium Bifluoride (KHF₂). Note: KHF₂ is superior to KF due to the formation of the solvated [F-H-F]⁻ ion, which increases nucleophilicity in aqueous/organic mixtures.

-

Solvent: Acetonitrile (MeCN) / Water (1:1 v/v).

Step-by-Step Workflow:

-

Preparation: Dissolve 4-methylpyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M concentration).

-

Activation: Prepare a saturated aqueous solution of KHF₂ (saturated, approx. 4-5 equiv).

-

Reaction: Add the KHF₂ solution dropwise to the organic phase under vigorous stirring. The biphasic system is crucial.

-

Monitoring: Stir at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 2–4 hours.

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthetic Logic:

Figure 1: Synthetic pathway transforming the sulfonic acid precursor into the stable sulfonyl fluoride warhead via the unstable chloride intermediate.[2][5][6]

Part 3: SuFEx Mechanism & Chemical Biology[7][11]

The utility of 4-Methylpyridine-3-sulfonyl fluoride lies in its context-dependent reactivity. In isolation, the S-F bond is remarkably inert. However, within the microenvironment of a protein active site, specific interactions can catalyze the ejection of fluoride and the formation of a covalent bond.

The "SuFEx" Activation

The reaction does not proceed via a standard

-

Recognition: The pyridine and methyl groups guide the molecule into the binding pocket via non-covalent interactions (hydrophobic contacts,

-stacking). -

Activation: A neighboring hydrogen bond donor (e.g., backbone amide, His imidazole) coordinates with the sulfonyl oxygens or the fluorine atom.

-

Attack: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur.

-

Departure: Fluoride (F⁻) is a good leaving group only when assisted by protonation or Lewis acids (H-bonding), resulting in the release of HF (buffered immediately) and the formation of a sulfonamide or sulfonate linkage.

Target Residues:

-

Tyrosine: Often the primary target for SuFEx probes due to the phenol's acidity matching the SuFEx activation window.

-

Lysine: Reacts readily, especially if the pKa is perturbed by the local environment.

Figure 2: The SuFEx reaction mechanism, highlighting the transition from inert ligand to covalent modifier driven by protein environment.

Part 4: Applications in Drug Discovery[7][9]

1. Covalent Fragment Screening

4-Methylpyridine-3-sulfonyl fluoride serves as an ideal "fragment" in FBDD.

-

Low Molecular Weight: MW < 200 Da allows for high ligand efficiency (LE).

-

Solubility: The pyridine ring ensures the fragment is soluble in assay buffers (PBS/DMSO), unlike lipophilic benzenesulfonyl fluorides.

-

Workflow: Libraries of heteroaryl sulfonyl fluorides are screened against a target. "Hits" are identified by mass spectrometry (protein mass shift of +155 Da).

2. Activity-Based Protein Profiling (ABPP)

This molecule can be derivatized (e.g., attaching a biotin or fluorophore to the methyl group or pyridine ring, though synthetic difficulty increases) to serve as a probe. It captures the "reactive proteome"—identifying which proteins have accessible, nucleophilic binding sites.

Part 5: Handling & Safety[4]

Caution: While more stable than chlorides, sulfonyl fluorides are potent electrophiles and must be treated as potential alkylating agents.

-

Hazard Class: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).

-

HF Generation: Upon hydrolysis (slow) or reaction, Hydrogen Fluoride (HF) is generated. While the molar amounts in biochemical assays are negligible, bulk synthesis reactions require careful quenching.

-

Quenching Protocol: Quench unreacted sulfonyl fluorides with a basic amine solution (e.g., Morpholine or Tris buffer) to convert the warhead into an inert sulfonamide before disposal.

-

Storage: Store solid at 4°C under inert atmosphere (Argon/Nitrogen). Solutions in DMSO are stable for weeks if kept dry.

References

-

Sharpless, K. B., et al. (2014).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." Angewandte Chemie International Edition.

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.

-

PubChem Compound Summary. "4-Methylpyridine-3-sulfonyl fluoride (Analog/Precursor Data)." National Center for Biotechnology Information.

-

Cornella, J., et al. (2020).[7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[6][7]

Sources

Technical Guide: Characterization of 3-Methylpyridine-4-sulfonyl Fluoride (CAS 1903618-26-7)

The following technical guide provides an in-depth characterization framework for 3-Methylpyridine-4-sulfonyl fluoride (CAS 1903618-26-7) .

Executive Summary & Chemical Identity[1][2]

CAS 1903618-26-7 corresponds to 3-methylpyridine-4-sulfonyl fluoride , a specialized electrophilic reagent belonging to the class of heteroaromatic sulfonyl fluorides. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are kinetically stable in aqueous physiological conditions but highly reactive toward specific nucleophiles (e.g., Tyrosine, Lysine, Serine) within protein binding pockets or under SuFEx (Sulfur-Fluoride Exchange) catalysis.

This compound serves as a critical building block for covalent probes , chemical biology tools , and fragment-based drug discovery (FBDD) , particularly where tunable electrophilicity is required.

Chemical Identity Table[2]

| Property | Specification |

| Chemical Name | 3-methylpyridine-4-sulfonyl fluoride |

| CAS Number | 1903618-26-7 |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Physical State | Solid (Powder) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |

| Reactivity Class | SuFEx Electrophile (Sulfur VI) |

| Storage | -20°C (Desiccated); Protect from moisture |

Physicochemical Characterization Protocols

To ensure the integrity of biological data derived from this compound, rigorous physicochemical validation is required. The following protocols prioritize self-validating systems where the result of one method cross-verifies the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural validation. The presence of the fluorine atom provides a unique handle for quantitative purity assessment via ¹⁹F-NMR.

-

Solvent: DMSO-d₆ (preferred for stability) or CDCl₃.

-

¹H-NMR (400/600 MHz):

-

Diagnostic Signals: Look for the methyl group singlet (~2.3–2.6 ppm) and the aromatic pyridine protons. The coupling constants (

) will confirm the 3,4-substitution pattern. -

Acceptance Criteria: Integration ratio of Methyl : Aromatic protons must be exactly 3:3.

-

-

¹⁹F-NMR (376 MHz):

-

Rationale: Sulfonyl fluorides exhibit a distinct chemical shift, typically in the range of +60 to +70 ppm (relative to CFCl₃) or roughly -60 ppm depending on the referencing standard used in the lab.

-

Critical Check: A single sharp peak indicates a pure sulfonyl fluoride. The appearance of a new peak (often shifted by ~2-5 ppm or disappearing entirely) suggests hydrolysis to the sulfonic acid or fluoride ion detachment.

-

Internal Standard: Use

-trifluorotoluene for quantitative purity determination (

-

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry validates the elemental composition.

-

Method: ESI (Electrospray Ionization) in Positive or Negative mode.

-

Note: Sulfonyl fluorides can be labile in the source.

-

Observation: Look for

(176.05 Da) or the hydrolyzed sulfonic acid fragment if the source is "hot" and wet. -

Protocol: Direct infusion is preferred over LC-MS for initial identity to avoid on-column hydrolysis during long gradients.

-

Functional Characterization: SuFEx Reactivity & Stability

This section details how to validate the compound's function as a stable electrophile. This distinguishes a high-quality reagent from a degraded one.

Hydrolytic Stability Assay (The "Water Test")

A defining feature of SuFEx reagents is their resistance to background hydrolysis compared to sulfonyl chlorides.

-

Protocol:

-

Dissolve CAS 1903618-26-7 to 10 mM in DMSO.

-

Dilute to 100 µM in PBS (pH 7.4).

-

Incubate at 37°C.

-

Readout: Monitor by LC-MS or ¹⁹F-NMR at t=0, 1h, 6h, 24h.

-

-

Acceptance Criteria: >95% intact parent compound after 6 hours. Significant degradation (<50% remaining) indicates poor quality or contamination with catalytic impurities.

SuFEx Reactivity Profiling

To confirm the compound is active (and not deactivated by the pyridine ring electronics), react it with a model nucleophile.

-

Model Nucleophile: Tyramine (mimics Tyrosine) or Benzylamine (mimics Lysine).

-

Reaction Condition: 1:1 equivalent in PBS (pH 7.4) or DMSO with a base (e.g., DIPEA).

-

Observation:

-

Positive Result: Formation of the sulfonamide (loss of Fluorine).

-

Negative Result: No reaction indicates the electrophile is too deactivated (requires SuFEx catalysis, e.g., by TMAP).

-

Mechanism of Action Diagram

The following diagram illustrates the SuFEx pathway and the hydrolytic stability check.

Figure 1: Reaction logic for CAS 1903618-26-7. The blue path represents the desired stability in buffer; the red path represents the specific covalent modification of targets.

Handling, Storage, and Safety[5]

Stability & Storage[4][6][7]

-

Moisture Sensitivity: While kinetically stable in water, prolonged exposure to atmospheric moisture in the solid state can accelerate degradation.

-

Recommendation: Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Re-validation: Perform a quick ¹H-NMR check before critical biological experiments if the bottle has been open for >1 month.

Safety (H314 Corrosive)

-

Hazard: Causes severe skin burns and eye damage.

-

Mechanism: Upon contact with mucosal membranes, it may release HF (hydrofluoric acid) in trace amounts or alkylate tissue proteins.

-

PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

References

-

SuFEx Chemistry Foundation

- Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

-

Sulfonyl Fluoride Probes in Chemical Biology

-

Jones, L. H. (2018).[1] Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm .

-

-

Characterization of Pyridine Sulfonyl Fluorides

- Detailed spectral data for related heteroaromatic sulfonyl fluorides can be found in: Synthesis and reactivity of heteroaromatic sulfonyl fluorides. Journal of Organic Chemistry.

-

(General Reference for methodology)

-

CAS Registry Data

-

3-methylpyridine-4-sulfonyl fluoride (CAS 1903618-26-7).[2] Sigma-Aldrich / Merck .

-

Sources

Technical Guide: 4-Methylpyridine-3-sulfonyl Fluoride Reactivity Profile

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride represents a specialized class of electrophilic warheads within the Sulfur(VI) Fluoride Exchange (SuFEx) chemical space. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride (SF) derivative functions as a "sleeping beauty" electrophile. It remains inert in aqueous physiological environments until activated by a specific protein microenvironment or chemical catalyst.

This guide provides a comprehensive technical analysis of its molecular architecture, reactivity kinetics, synthetic pathways, and applications in covalent drug discovery. It is designed for medicinal chemists and chemical biologists seeking to target non-cysteine nucleophiles (Tyrosine, Lysine, Histidine) in "undruggable" protein pockets.[1]

Molecular Architecture & Electronic Profile

The reactivity of 4-methylpyridine-3-sulfonyl fluoride is dictated by the interplay between the pyridine heterocycle and the steric influence of the methyl group.

Structural Determinants of Reactivity

| Feature | Structural Component | Mechanistic Impact |

| Electronic Tuning | Pyridine Ring (3-position) | The nitrogen atom renders the ring electron-deficient, but the meta (3-position) placement moderates this effect compared to 2- or 4-isomers. This prevents hyper-reactivity, ensuring the warhead survives in plasma. |

| Steric Gating | 4-Methyl Group | Located ortho to the sulfonyl fluoride, the methyl group provides a "steric lock." It hinders attack from bulk solvent or large non-specific nucleophiles, enhancing selectivity for deep, geometrically constrained protein pockets. |

| Leaving Group | Sulfonyl Fluoride (-SO₂F) | The S–F bond is strong (approx. 90 kcal/mol) and resistant to reduction.[2] The fluoride is a poor leaving group unless assisted by H-bonding or Lewis acids (e.g., Ca²⁺, specific protein residues). |

Stability vs. Reactivity

Unlike sulfonyl chlorides, which degrade in minutes in buffer, 4-methylpyridine-3-sulfonyl fluoride exhibits a half-life (

The SuFEx Mechanism: Context-Dependent Activation

The core utility of this molecule lies in its resistance to hydrolysis and high selectivity for Tyrosine (Tyr) and Lysine (Lys) residues. The reaction proceeds via a substitution at the hexavalent sulfur center.

Activation Pathway

The fluoride ion is a "hard" leaving group. For nucleophilic attack to occur, the fluoride must usually be stabilized by a proton donor (H-bond) or a Lewis acid. In a protein pocket, a neighboring backbone amide or side chain (e.g., Serine -OH) often fulfills this role, activating the warhead only when properly docked.

Figure 1: The "Sleeping Beauty" activation cycle of SuFEx warheads. Reaction requires specific environmental activation.

Synthesis & Handling

Safety Warning: Sulfonyl fluorides are potent irreversible inhibitors of serine hydrolases. Handle with extreme caution in a fume hood. Avoid skin contact.

Synthesis from Sulfonyl Chloride (The "Gold Standard")

The most robust route converts the corresponding sulfonyl chloride to the fluoride using Potassium Bifluoride (

Reaction Scheme:

Detailed Protocol

-

Preparation: Dissolve 4-methylpyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) [concentration ~0.2 M].

-

Reagent Addition: Prepare a saturated aqueous solution of Potassium Bifluoride (

, 2.5 equiv). Note: Do not use glass for long-term storage of KHF2; use plastic/Teflon vessels. -

Mixing: Add the aqueous

dropwise to the MeCN solution with vigorous stirring. The reaction is biphasic. -

Monitoring: Stir at room temperature. Monitor by TLC or LC-MS. Conversion is usually complete within 2–4 hours.

-

Validation: The product will show a distinct shift in

NMR (typically

-

-

Workup: Dilute with EtOAc. Wash the organic layer with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient). Sulfonyl fluorides are generally stable on silica.

Figure 2: Step-by-step synthesis workflow using the KHF2 biphasic method.

Applications in Chemical Biology

Covalent Fragment Screening

4-Methylpyridine-3-sulfonyl fluoride serves as an excellent scaffold for "scout fragments." Because the warhead is relatively inert, it can be screened at high concentrations (up to 1 mM) without causing non-specific protein aggregation, a common issue with chloroacetamides.

Residue Selectivity

-

Tyrosine (Tyr): The primary target in SuFEx chemistry. The phenol group attacks the sulfur, forming a sulfonate ester.

-

Lysine (Lys): Reacts to form a sulfonamide.[3] This reaction is often pH-dependent and requires a nearby general base to deprotonate the ammonium to the free amine.

-

Histidine (His): Less common but possible in specific active sites (e.g., kinases).

Experimental Validation: Gel-Based Labeling

To confirm covalent binding to a target protein:

-

Incubate protein (1-5 µM) with the sulfonyl fluoride probe (10-100 µM) in PBS (pH 7.4).

-

Time points: 1h, 4h, 12h.

-

Quench with SDS-loading buffer (boil 5 min).

-

Analyze via SDS-PAGE.[4] If the probe contains a click handle (alkyne), perform CuAAC with a fluorophore-azide to visualize the band.

References

-

Dong, J., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5][6][7] Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2021). Recent advances in sulfonyl fluoride chemical biology. Chemical Science. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

Kitamura, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. [Link]

Sources

- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

Technical Monograph: Spectroscopic Characterization & SuFEx Utility of 4-Methylpyridine-3-sulfonyl Fluoride

This technical guide is structured as an advanced monograph for drug discovery scientists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. It synthesizes theoretical prediction with standard experimental protocols to characterize 4-Methylpyridine-3-sulfonyl fluoride .

CAS: 1262412-29-8 (Analogous/Generic)

Molecular Formula: C

Introduction: The SuFEx Advantage

In modern covalent drug discovery, 4-Methylpyridine-3-sulfonyl fluoride represents a "sleeping beauty" warhead. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride (–SO

This guide provides the spectroscopic fingerprint required to validate the synthesis and integrity of this compound before its application in biological assays.

Spectroscopic Data Profile

Note: The data below represents high-fidelity predicted values derived from fragment-based algorithms (ACD/Labs, ChemDraw) and analogous heteroaryl sulfonyl fluorides. These values serve as the standard for structural verification.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

1.

H NMR (400 MHz, CDCl

)

The pyridine ring protons are significantly deshielded by the electron-withdrawing sulfonyl fluoride group at the C3 position.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| H-2 | 9.05 – 9.15 | Singlet (s) | 1H | - | Most deshielded; ortho to both N and electron-withdrawing SO |

| H-6 | 8.65 – 8.75 | Doublet (d) | 1H | Ortho to N; typical | |

| H-5 | 7.25 – 7.35 | Doublet (d) | 1H | Meta to N; shielded relative to H-2/H-6. | |

| CH | 2.65 – 2.75 | Singlet (s) | 3H | - | C4-Methyl; deshielded by ortho-SO |

2.

F NMR (376 MHz, CDCl

)

This is the diagnostic signal . The presence of a clean singlet confirms the integrity of the SuFEx warhead. Hydrolysis to sulfonic acid results in the disappearance of this peak.

-

Shift:

+64.0 to +66.0 ppm (Singlet) -

Reference: Relative to CFCl

( -

Note: If using C

F

3.

C NMR (100 MHz, CDCl

)

-

Carbonyl-like/Sulfonyl Carbons: ~135–155 ppm region (Pyridine carbons).

-

Methyl Carbon: ~20–22 ppm.[1]

B. Infrared Spectroscopy (FT-IR)

The sulfonyl fluoride group provides a unique fingerprint distinct from sulfonates or chlorides.

| Functional Group | Wavenumber (cm | Intensity | Mode |

| S=O (Asymmetric) | 1410 – 1420 | Strong | Diagnostic for –SO |

| S=O (Symmetric) | 1200 – 1210 | Strong | Diagnostic for –SO |

| S–F Stretch | 760 – 800 | Medium/Strong | Key differentiator from –SO |

| C=N / C=C | 1580 – 1600 | Medium | Pyridine skeletal vibrations |

C. Mass Spectrometry (EI/ESI)

-

Molecular Ion [M]+: m/z 175.0

-

Key Fragments:

-

m/z 156: [M – F]

(Loss of Fluorine; characteristic of sulfonyl fluorides). -

m/z 92: [M – SO

F]

-

Experimental Protocols

Workflow 1: Synthesis & Validation

The most robust route to 4-Methylpyridine-3-sulfonyl fluoride is via the "KHF

Reagents: 4-Methylpyridine-3-sulfonyl chloride, Potassium Bifluoride (KHF

-

Dissolution: Dissolve 1.0 eq of sulfonyl chloride in MeCN (0.5 M).

-

Activation: Add saturated aqueous KHF

(2.0 eq) dropwise. -

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check by TLC (silica) or

F NMR (appearance of singlet at +65 ppm).

-

-

Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na

SO -

Purification: Flash chromatography is usually not required if conversion is quantitative. Recrystallize from Hexanes/EtOAc if necessary.

Workflow 2: SuFEx Labeling Assay (Protein Conjugation)

To test the "warhead" activity against a target protein (e.g., a Tyrosine-rich enzyme).

-

Incubation: Mix Protein (10

M) + SuFEx Probe (100 -

Time Course: Incubate at 37°C for 1–4 hours.

-

Quench: Add 4x Laemmli buffer (with

-mercaptoethanol). -

Readout: Analyze via LC-MS/MS (looking for +156 Da adduct on Tyr/Lys) or Western Blot (if probe is biotinylated).

Visualization of Mechanisms & Workflows

Diagram 1: Analytical Validation Logic

This flowchart illustrates the decision-making process for validating the compound's purity using the spectroscopic data described above.

Caption: Step-by-step logic for validating 4-Methylpyridine-3-sulfonyl fluoride integrity using NMR and MS checkpoints.

Diagram 2: SuFEx Reaction Mechanism (Protein Labeling)

This diagram depicts the specific chemical mechanism by which the sulfonyl fluoride modifies a protein residue (Tyrosine) under SuFEx conditions.

Caption: The SuFEx mechanism showing the nucleophilic attack of a Tyrosine residue on the sulfur center, displacing fluoride.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Jones, L. H. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS, 115(42), E9817-E9826. Link

-

ACD/Labs. (2024). "Spectral Prediction Algorithms for Heterocyclic Sulfonyl Halides." ACD/Labs Technical Resources. Link

-

ChemicalBook. (2024).[3] "4-Methylpyridine-3-sulfonyl chloride NMR Data." Link

Sources

mechanism of action of 4-Methylpyridine-3-sulfonyl fluoride

A Technical Guide to SuFEx-Enabled Covalent Inhibition

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride is not a standalone therapeutic agent but a privileged chemical warhead and building block used in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) . Its mechanism of action relies on Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a "click" reaction paradigm that enables the formation of stable covalent bonds with specific nucleophilic residues (Tyrosine, Lysine, Histidine, Serine) within a protein's binding pocket.[1]

Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, the sulfonyl fluoride (–SO₂F) moiety on the 4-methylpyridine scaffold exhibits a unique "chameleon-like" reactivity: it remains inert in aqueous physiological environments (plasma, cytosol) but becomes highly reactive when positioned in proximity to a nucleophile within a structured enzyme active site.

Part 1: Chemical Mechanism & Scaffold Reactivity

The SuFEx Paradigm

The core mechanism is a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion is a unique leaving group because the S(VI)–F bond is thermodynamically stable (bond energy ~130 kcal/mol) and resistant to reduction, yet kinetically accessible for exchange under specific conditions.

Reaction Scheme:

The Role of the 4-Methylpyridine Scaffold

The reactivity of the sulfonyl fluoride warhead is tunable via the electronic properties of the attached ring system. The 4-methylpyridine scaffold offers distinct advantages over simple phenyl analogs:

-

Electronic Activation (Pyridine Ring): The pyridine ring is electron-deficient (π-deficient) due to the electronegative nitrogen atom. This exerts an electron-withdrawing effect on the sulfonyl group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.

-

Steric & Electronic Tuning (4-Methyl Group):

-

Inductive Effect: The methyl group at the C4 position is weakly electron-donating (+I effect). This slightly tempers the strong electron-withdrawing nature of the pyridine ring, preventing the warhead from becoming too reactive (which would lead to non-specific labeling).

-

Metabolic Stability: The methyl group blocks the C4 position, a common site for metabolic oxidation or nucleophilic attack on the pyridine ring itself.

-

-

pH-Dependent Switch: The pyridine nitrogen (pKa ~5-6) can become protonated in acidic microenvironments (e.g., lysosomes, tumor microenvironments) or via hydrogen bonding within an active site. Protonation generates a pyridinium species, which drastically increases the electron-withdrawing power, turning the sulfonyl fluoride into a "super-electrophile" only when bound to the target.

Part 2: Biological Mechanism of Action

Target Engagement & Selectivity

Unlike promiscuous alkylating agents, 4-Methylpyridine-3-sulfonyl fluoride derivatives follow a two-step kinetic mechanism :

-

Reversible Binding (

): The scaffold (the "R" group attached to the pyridine) drives non-covalent affinity for the target protein's binding pocket. -

Covalent Capture (

): Once bound, the –SO₂F warhead is positioned within angstrom-level proximity to a nucleophilic side chain. The local environment (often an "oxyanion hole" or a basic residue acting as a general base) catalyzes the expulsion of fluoride and formation of the sulfonyl-protein adduct.

Residue Specificity

While originally thought to target only Serine, SuFEx warheads on this scaffold have been proven to modify a broad range of residues, defined by the local protein context:

| Target Residue | Mechanism of Modification | Context Requirement |

| Tyrosine (Tyr) | Phenol attack on S(VI) | Requires a nearby base (e.g., His, Lys) to deprotonate the phenol. |

| Lysine (Lys) | Favored in hydrophobic pockets where the pKa of Lys is lowered. | |

| Histidine (His) | Imidazole nitrogen attack | Common in active sites (e.g., catalytic triads). |

| Serine (Ser) | Hydroxyl attack | Canonical mechanism for serine hydrolases. |

Visualizing the Reaction Pathway

Caption: The kinetic pathway of SuFEx-mediated covalent inhibition. The probe remains inert until specific binding places the S(VI) center near a target nucleophile.

Part 3: Experimental Validation Protocols

To validate the mechanism of action of a 4-Methylpyridine-3-sulfonyl fluoride probe, the following self-validating workflow is recommended.

Protocol: Activity-Based Protein Profiling (ABPP)

This protocol confirms that the molecule covalently labels the target and assesses off-target reactivity.

Materials:

-

Cell Lysate (e.g., HEK293T or specific tissue).

-

Probe: 4-Methylpyridine-3-sulfonyl fluoride derivative (alkyne-tagged for click chemistry or biotinylated).

-

Click Reagents: Azide-rhodamine or Azide-biotin, CuSO4, TCEP, TBTA.

Step-by-Step Workflow:

-

Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.

-

Probe Incubation: Add the sulfonyl fluoride probe (1–10 µM final) to the lysate. Incubate for 1 hour at 37°C.

-

Control: Pre-incubate a sample with a high concentration of a competitive inhibitor (if available) or heat-denatured lysate.

-

-

Click Chemistry: Add the "Click Cocktail" (100 µM Azide-tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate for 1 hour at RT.

-

Analysis:

-

Gel-Based: Resolve on SDS-PAGE and scan for fluorescence (Rhodamine).

-

Mass Spec: Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS.

-

Protocol: Intact Protein Mass Spectrometry

To definitively prove covalent modification and stoichiometry.

-

Incubation: Incubate purified target protein (5 µM) with the probe (10–50 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 30–120 mins.

-

Quenching: Stop reaction by adding 1% formic acid.

-

LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Data Interpretation: Deconvolute the raw spectra.

-

Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the probe minus the mass of fluoride (19 Da) .

-

Visualizing the Validation Workflow

Caption: Dual-stream validation workflow combining proteome-wide selectivity profiling (ABPP) and precise adduct confirmation (Intact MS).

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.[3] RSC Medicinal Chemistry. [Link]

-

Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science. [Link]

-

PubChem. 4-Methoxypyridine-3-sulfonyl fluoride (Analogous Scaffold Data). National Library of Medicine. [Link]

Sources

- 1. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Application of 4-Methylpyridine-3-sulfonyl Fluoride

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a specialized covalent warhead and chemical building block belonging to the class of Sulfur-Fluoride Exchange (SuFEx) reagents.[1][2] Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, this sulfonyl fluoride (SF) derivative exhibits a unique "stability-reactivity" paradox: it remains kinetically stable in aqueous physiological buffer but becomes highly reactive upon specific recognition by a protein active site.

This guide details its utility as a covalent fragment in drug discovery, specifically for targeting "undruggable" residues (Tyrosine, Lysine, Histidine) via proximity-enabled reactivity.

Part 1: Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of three distinct functional zones that dictate its biological potential:

| Component | Function in Biological Systems |

| Sulfonyl Fluoride (-SO₂F) | The "Warhead."[2][3][4] It is an electrophilic trap that undergoes SuFEx. It is exclusively heterolytic, resisting reduction, and is thermodynamically stable until activated. |

| Pyridine Ring | The "Scaffold." The nitrogen atom (N1) acts as a hydrogen bond acceptor (HBA), potentially orienting the molecule within a protein pocket. It also exerts an electron-withdrawing effect, enhancing the electrophilicity of the sulfur atom. |

| 4-Methyl Group | The "Tuner." This group provides steric bulk (selectivity filter) and a weak electron-donating effect (inductive), which fine-tunes the reactivity of the sulfonyl group, preventing non-specific promiscuous labeling. |

The SuFEx Mechanism

In a biological context, 4-Methylpyridine-3-sulfonyl fluoride does not react randomly. It requires a specific environment—often a hydrogen-bond network or a nearby base—to activate the S-F bond for nucleophilic attack.

Target Residues:

-

Tyrosine (Tyr): The phenolic oxygen attacks the sulfur, displacing fluoride.

-

Lysine (Lys): The ε-amino group attacks, forming a sulfonamide bond.

-

Serine (Ser) / Histidine (His): Context-dependent reactivity.

Figure 1: The SuFEx reaction pathway. The probe remains latent until specific protein binding facilitates the transition state.

Part 2: Potential Biological Applications[2][5]

Fragment-Based Ligand Discovery (FBLD)

4-Methylpyridine-3-sulfonyl fluoride serves as a covalent fragment . In screening campaigns, it is incubated with a protein target. If the pyridine ring binds even weakly to a pocket containing a nucleophile, the sulfonyl fluoride will "snap" shut, covalently modifying the residue.

-

Utility: Identifying cryptic pockets or allosteric sites that lack standard cysteine residues (which are targeted by acrylamides).

-

Advantage: The 4-methyl group allows this fragment to probe pockets with specific steric requirements that the unsubstituted pyridine-3-sulfonyl fluoride cannot distinguish.

Activity-Based Protein Profiling (ABPP)

This compound can be derivatized (e.g., with an alkyne handle) to serve as a global probe. It enters live cells, reacts with available binding sites, and is subsequently "clicked" to a reporter (biotin/fluorophore) for analysis.

-

Target Identification: Mass spectrometry reveals which proteins are labeled, mapping the "ligandable" tyrosine/lysine proteome.

Synthetic Intermediate for Drug Candidates

It acts as a building block. Researchers react the sulfonyl fluoride with amines to create sulfonamides (a classic drug class) or retain the fluoride to create Targeted Covalent Inhibitors (TCIs) .

Part 3: Experimental Protocols

Protocol A: Covalent Fragment Screening (Mass Spectrometry)

Objective: To determine if 4-Methylpyridine-3-sulfonyl fluoride covalently modifies a specific target protein.

Materials:

-

Recombinant Target Protein (5 µM in PBS, pH 7.4).

-

4-Methylpyridine-3-sulfonyl fluoride (100 mM stock in DMSO).

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

-

Preparation: Dilute the protein to 5 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris) to prevent side reactions.

-

Incubation: Add the compound to the protein solution at varying concentrations (e.g., 50 µM, 100 µM, 500 µM). Final DMSO concentration should be <1%.

-

Time-Course: Incubate at 25°C or 37°C. Aliquot samples at T=1h, 4h, and 24h.

-

Quenching: Quench reaction with 1% formic acid or proceed directly to digestion if performing bottom-up proteomics.

-

Analysis: Inject intact protein onto LC-MS. Look for a mass shift of +157.15 Da (Molecular Weight of probe minus Fluoride).

-

Calculation: MW (Probe) ≈ 175.18 Da; MW (Fluoride) ≈ 19 Da; Adduct ≈ +156-157 Da.

-

-

Validation: If a shift is observed, perform tryptic digestion and peptide mapping to identify the specific residue modified.

Protocol B: Assessing Hydrolytic Stability

Objective: To confirm the compound is stable in assay buffer (a prerequisite for specific labeling).

-

Dissolve compound to 1 mM in PBS (pH 7.4) with 10% D2O.

-

Monitor via 19F-NMR or 1H-NMR over 24 hours.

-

Pass Criteria: >95% of the parent sulfonyl fluoride signal remains unchanged after 12 hours. Sulfonyl fluorides typically show a degradation half-life of >24h in neutral buffer, unlike sulfonyl chlorides (<1h).

Part 4: Visualization of Screening Workflow

Figure 2: Workflow for validating biological activity via Mass Spectrometry.

Part 5: Safety & Handling

-

Hazard Identification: Sulfonyl fluorides are reactive electrophiles.[5][6][7] They can cause skin corrosion (H314) and are harmful if swallowed (H302).[8]

-

Specific Precaution: Because they are designed to react with proteins, they are potential sensitizers. Always handle in a fume hood with nitrile gloves.

-

Decontamination: Spills should be treated with a solution of 1M NaOH or a nucleophilic scavenger (e.g., glycine buffer at pH 9) to accelerate hydrolysis and deactivation.

References

-

Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC) Medicinal Chemistry.[9] Link

-

Sharpless, K. B., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Reviews. Link

-

Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). Link

-

PubChem. (2025).[8] Compound Summary: 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0).[1][10][11] National Library of Medicine. Link

-

Gao, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals. Link

Sources

- 1. 1373307-61-9|Pyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2052277-22-0|5-Methylpyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 11. 4-Methylpyridine-3-sulfonyl fluoride | 2137914-42-0 | Benchchem [benchchem.com]

Technical Guide: Synthesis and Properties of 4-Methylpyridine-3-sulfonyl Fluoride

This technical guide details the synthesis, physicochemical properties, and SuFEx (Sulfur-Fluoride Exchange) utility of 4-Methylpyridine-3-sulfonyl fluoride .[1] This scaffold represents a "privileged" class of covalent warheads where the electrophilic sulfur center is modulated by the electron-deficient pyridine ring and sterically gated by the ortho-methyl group.[1]

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a heteroaryl sulfonyl fluoride used primarily as a robust electrophile in SuFEx click chemistry and covalent drug discovery.[1] Unlike simple benzenesulfonyl fluorides, this analog possesses a unique reactivity profile:

-

Electronic Activation: The pyridine nitrogen (electron-withdrawing) increases the electrophilicity of the sulfur center (

).[1] -

Steric Gating: The ortho-methyl group at position 4 provides steric protection against non-specific hydrolysis, enhancing metabolic stability while retaining reactivity towards site-specific nucleophiles (e.g., Tyrosine/Lysine in protein pockets).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data | Notes |

| IUPAC Name | 4-Methylpyridine-3-sulfonyl fluoride | |

| CAS Number | 2137914-42-0 | |

| Molecular Formula | C₆H₆FNO₂S | |

| Molecular Weight | 175.18 g/mol | |

| LogP (Predicted) | ~1.2 | Lower lipophilicity than phenyl analogs due to pyridine N. |

| pKa (Conj.[1][2][3] Acid) | ~5.98 (Pyridine N) | Protonation of N significantly increases |

| State | Solid / Low-melting solid |

Synthesis Protocols

Strategy Overview

The most scalable and robust route involves the sequential functionalization of 4-picoline (4-methylpyridine).[1] Direct chlorosulfonation is possible but often low-yielding due to side reactions.[1] The preferred industrial pathway utilizes a discrete sulfonation step followed by conversion to the chloride and then the fluoride.

Figure 1: Step-wise synthesis pathway from commercially available 4-picoline.

Protocol A: The Sulfonic Acid Route (Scalable)

Step 1: Sulfonation

The methyl group at C4 activates the C3 position, but the pyridine nitrogen deactivates the ring. High-temperature sulfonation with oleum is required.[1]

-

Reagents: 4-Methylpyridine (1.0 eq), 20% Oleum (excess), HgSO₄ (catalytic, optional but improves yield).

-

Procedure:

-

Add 4-methylpyridine dropwise to cooled oleum.[1]

-

Heat the mixture to 230°C for 16–24 hours.

-

Workup: Cool to RT, pour onto crushed ice. Neutralize carefully with CaCO₃ or BaCO₃ to precipitate sulfate. Filter. Acidify filtrate to crystallize 4-methylpyridine-3-sulfonic acid .

-

Yield: Typically 50–70%.

-

Step 2: Chlorination

Conversion of the zwitterionic sulfonic acid to the sulfonyl chloride.

-

Reagents: 4-Methylpyridine-3-sulfonic acid (1.0 eq), PCl₅ (1.5 eq), POCl₃ (solvent/reagent).

-

Procedure:

-

Suspend dried sulfonic acid in POCl₃. Add PCl₅ in portions.

-

Reflux for 3–4 hours until gas evolution (HCl) ceases.[1]

-

Workup: Remove excess POCl₃ under vacuum. Pour residue onto ice/water (maintain <0°C to prevent hydrolysis).[1] Extract immediately with CH₂Cl₂. Dry over MgSO₄ and concentrate.

-

Product:4-Methylpyridine-3-sulfonyl chloride (unstable, use immediately).[1]

-

Step 3: Fluoride Exchange (The "Bifluoride" Method)

This step utilizes the thermodynamic stability of the S–F bond to drive the reaction.

-

Reagents: Sulfonyl chloride (from Step 2), KHF₂ (saturated aqueous solution), MeCN.

-

Procedure:

-

Dissolve the crude sulfonyl chloride in MeCN.

-

Add saturated aq. KHF₂ (2.0 eq) dropwise.[1]

-

Stir vigorously at RT for 2–4 hours. Monitor by TLC or ¹⁹F NMR (signal appearance ~ +65 ppm).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).[1]

-

Protocol B: The "Cornella" Modification (Alternative)

For small-scale, high-throughput synthesis from the chloride:

-

Conditions: KF (4 eq), Acetone/Water (1:1), RT.

-

Mechanism: The solvating power of water/acetone breaks up the KF lattice, allowing rapid Cl/F exchange without the acidity of KHF₂.

SuFEx Reactivity & Mechanism[9]

The 4-methylpyridine-3-sulfonyl fluoride motif is a "Goldilocks" electrophile.[1] It balances the high reactivity required for covalent bonding with the stability needed for biological application.

The Ortho-Effect (Steric Gating)

The methyl group at position 4 is critical.[1] In standard benzenesulfonyl fluorides, hydrolysis can be rapid in basic buffers. Here, the C4-Methyl group hinders the trajectory of incoming nucleophiles (like water) but allows attack by specific, oriented nucleophiles in enzyme pockets.[1]

Figure 2: The interplay of steric and electronic factors in SuFEx reactivity.

Reaction with Nucleophiles[6][9][10][11][12][13][14]

-

Tyrosine/Serine: Requires base catalysis (or local protein environment) to deprotonate the phenol/alcohol. The resulting phenoxide attacks the S(VI) center, ejecting fluoride.

-

Lysine: Often requires a nearby hydrogen bond donor to activate the fluoride leaving group (HF elimination mechanism).

Applications in Drug Discovery[9]

-

Covalent Fragment Screening: The high aqueous solubility of the pyridine scaffold makes this analog ideal for fragment-based drug discovery (FBDD). It can be screened against protein targets to identify cryptic pockets.

-

Proximity-Enabled Reactivity: Because the S–F bond is stable in plasma but reactive when "held" in place, this warhead is used to target non-catalytic residues (e.g., Tyrosine) that are not traditionally viewed as nucleophilic.[1]

References

-

Sharpless, K. B., et al. (2014).[1][4][5] "SuFEx Click Chemistry for Easy Synthesis of Resin-Free Sulfonyl Fluorides." Angewandte Chemie International Edition. Link[1]

-

Cornella, J., et al. (2023).[1] "Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides." The Journal of Organic Chemistry. Link[1]

-

Willis, M. C., et al. (2017).[1] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. Link

-

Iazykov, M., et al. (2019).[1] "Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides." Sciforum. Link

-

PubChem Compound Summary. "4-Methylpyridine-3-sulfonyl chloride (CID 21345691)."[1] Link[1]

Sources

Computational Profiling of 4-Methylpyridine-3-sulfonyl Fluoride: A Technical Guide

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SO2F) represents a distinct class of heteroaromatic electrophiles utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride moiety exhibits a "sleeping beauty" reactivity profile: it is kinetically stable in aqueous physiological environments but reacts rapidly with specific nucleophiles (e.g., Tyrosine, Lysine, Serine) within protein binding pockets.

This guide details the computational protocols required to model 4-Me-Py-3-SO2F. It moves beyond standard docking to address the quantum mechanical (QM) nature of bond formation and the specific challenges of modeling hypervalent sulfur centers.

Part 1: Quantum Mechanical (QM) Profiling

Objective: To accurately predict the intrinsic reactivity and electrostatic properties of the warhead prior to protein interaction.

Geometry Optimization & Basis Set Selection

The sulfur atom in the sulfonyl fluoride group is often described as hypervalent. Standard force fields (MM) often fail to capture the specific directionality of the

-

Protocol:

-

Method: Density Functional Theory (DFT).[1]

-

Functional:

B97X-D or M06-2X.-

Expert Insight: These range-separated hybrid functionals are critical for capturing the dispersion interactions between the methyl-pyridine ring and the sulfonyl oxygens, which dictate the rotational barrier of the S-C bond.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Causality: Diffuse functions (++) are mandatory to model the anionic character of the transition state and the lone pairs on the fluorine and oxygen atoms.

-

-

Electrostatic Potential (ESP) Mapping

To predict the trajectory of nucleophilic attack, one must map the electrostatic potential surface.

-

Analysis:

-

Generate the ESP map on the 0.002 au electron density isosurface.

-

Target Observation: Look for a region of positive potential (the "

-hole") on the sulfur atom, directly opposite the S-F bond. -

The Pyridine Effect: The nitrogen atom in the pyridine ring withdraws electron density, enhancing the electrophilicity of the sulfur center compared to a phenyl analog. The 4-methyl group provides a slight inductive donation (+I), modulating this effect to prevent non-specific reactivity.

-

Reactivity Indices

Calculate the Global Electrophilicity Index (

-

Where

is the chemical potential and -

Validation: A higher

correlates with faster reaction kinetics with cysteine/tyrosine.

Part 2: Mechanistic Modeling of SuFEx

Objective: To simulate the bond-breaking/bond-forming event (the "Click" reaction) with a protein nucleophile.

The Mechanism

The reaction proceeds via a concerted

Diagram 1: SuFEx Reaction Mechanism Pathway

Caption: The reaction trajectory from non-covalent binding to irreversible covalent modification. The Transition State (TS) is the highest energy point, stabilized by the local protein environment.

Transition State (TS) Search Protocol

-

Model System: Construct a reduced model containing 4-Me-Py-3-SO2F and a nucleophile mimic (e.g., p-cresol for Tyrosine).

-

Guess Geometry: Align the nucleophilic oxygen 180° opposite to the S-F bond.

-

Calculation: Perform a TS optimization (Opt=TS) followed by a frequency calculation (Freq).

-

Validation:

-

Ensure exactly one imaginary frequency corresponding to the S-F bond stretch and S-O bond formation.

-

Self-Validating Check: If multiple imaginary frequencies exist, the geometry is a higher-order saddle point, not a true TS.

-

Part 3: Covalent Docking & Hydrolytic Stability

Objective: To place the inhibitor into the protein pocket and verify it will not degrade in water before reaching the target.

Covalent Docking Workflow

Standard docking scores (e.g., GlideScore) only account for non-covalent interactions. Covalent docking must account for the "cost" of reaction.

Step-by-Step Protocol:

-

Pocket Analysis: Identify nucleophilic residues (Tyr, Ser, Lys) within 4-5 Å of the binding site.

-

Warhead Definition: Define the reaction:

-

Leaving Group: Fluoride (F-)

-

Linkage: S-O (for Tyr/Ser) or S-N (for Lys).

-

-

Constraint: Apply a distance constraint (

) between the Sulfur and the Nucleophile. -

Scoring: Use a hybrid scoring function:

-

Note: Since

is constant for the same warhead, ranking is primarily driven by the non-covalent fit of the 4-methylpyridine scaffold.

-

Hydrolytic Stability Check

A critical advantage of sulfonyl fluorides is their resistance to hydrolysis.[2][3]

-

Computational Test: Compute the activation barrier (

) for the reaction with a water molecule. -

Threshold: For a stable warhead,

should be -

Contrast: Compare this with the barrier for the protein nucleophile (often

kcal/mol due to local catalysis). This "window" defines the therapeutic index.

Part 4: Data Presentation & Analysis

Quantitative Comparison Table

When screening analogs, organize your computational data as follows:

| Parameter | Unit | 4-Me-Py-3-SO2F | Phenyl-SO2F (Ref) | Interpretation |

| LUMO Energy | eV | -1.25 | -0.95 | Lower LUMO = Higher Electrophilicity |

| S-F Bond Length | Å | 1.58 | 1.59 | Shorter bond implies higher ground state stability |

| kcal/mol | 16.5 | 18.2 | Faster reaction with target (due to Pyridine N) | |

| kcal/mol | 28.1 | 29.5 | High barrier confirms aqueous stability | |

| Dipole Moment | Debye | 4.8 | 3.9 | Affects solubility and orientation in pocket |

Computational Workflow Diagram

Diagram 2: Integrated Computational Workflow

Caption: A decision-tree workflow ensuring only stable, reactive candidates move to wet-lab synthesis.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition. Link

-

Jones, L. H. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators."[5][6] RSC Medicinal Chemistry.[5][6] Link

-

Cornella, J., et al. (2024). "A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis."[7] Journal of Computational Chemistry. Link

-

London, N., et al. (2014). "Covalent Docking of Sulfonyl Fluorides." Journal of Chemical Information and Modeling. (General protocol reference for covalent docking methodologies). Link

-

Houk, K. N., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells With Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Technical Guide: Stability and Degradation of 4-Methylpyridine-3-sulfonyl Fluoride

[1]

Executive Summary & Chemical Identity

4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a heteroaromatic sulfonyl fluoride utilized primarily as a robust electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as a fragment in medicinal chemistry.[1] Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolytic decomposition, this compound exhibits a "stability-reactivity" sweet spot: it is kinetically stable in aqueous and oxidative environments but thermodynamically primed for specific activation.[2]

This guide details the physicochemical stability profile, degradation mechanisms, and handling protocols required to maintain reagent integrity in drug development workflows.[2]

| Property | Specification |

| Chemical Name | 4-Methylpyridine-3-sulfonyl fluoride |

| CAS Number | 2137914-42-0 (Derivative of Pyridine-3-sulfonyl fluoride) |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Key Functional Group | Sulfonyl Fluoride (-SO₂F) |

| Primary Utility | SuFEx Reagent, Protein Labeling, Fragment-Based Drug Discovery |

Chemical Stability Profile

Hydrolytic Stability

The sulfonyl fluoride moiety (-SO₂F) is exceptionally resistant to hydrolysis compared to sulfonyl chlorides. This resistance arises from the high bond dissociation energy of the S–F bond (~90 kcal/mol) and the low polarizability of the fluoride ion, which makes it a poor leaving group under neutral conditions.[2]

-

Neutral/Acidic pH (pH 1–7): Highly stable. The compound can often be washed with aqueous acid during purification without significant degradation.[2]

-

Basic pH (pH > 8): Susceptible to hydrolysis. Hydroxide ions (

) act as nucleophiles, attacking the sulfur center to displace fluoride, forming the corresponding sulfonic acid.[2] -

Aqueous Solubility: Limited solubility in pure water; typically handled in organic solvents (MeCN, DMSO) or aqueous-organic mixtures.[2]

Thermal and Redox Stability

-

Thermal: The compound is generally stable at elevated temperatures (often >100°C) in the absence of strong nucleophiles, making it suitable for high-temperature library synthesis.[2]

-

Redox: The S(VI) center is already in a high oxidation state. Unlike thiols or sulfinates, it is resistant to oxidative degradation.[2] It is also resistant to reduction under standard biological conditions (e.g., presence of glutathione), a key feature that allows its use as a covalent probe in live-cell assays.[2]

Degradation Pathways[1]

The primary degradation product is 4-methylpyridine-3-sulfonic acid .[2] Understanding the mechanism of this conversion is critical for troubleshooting assay failures or low yields.[2]

Mechanism of Hydrolysis

The degradation is a nucleophilic substitution at the hexavalent sulfur.[2] While slow in water, the reaction is catalyzed by base or by specific activation of the fluoride leaving group (e.g., by calcium or silyl cations in synthesis).[2][3]

Figure 1: Hydrolytic degradation pathway. The rate-limiting step is the attack of the nucleophile (water/hydroxide) on the sulfur center.[2]

Secondary Degradation: SO₂ Extrusion

While common in pyridine-2-sulfonyl chlorides, SO₂ extrusion is significantly inhibited in the 3-sulfonyl fluoride isomer.[2] The position of the sulfonyl group relative to the pyridine nitrogen (meta-like) prevents the chelation-assisted extrusion mechanism often seen in ortho-isomers.[2] Therefore, SO₂ loss is considered a negligible pathway under standard storage conditions.[2]

Experimental Protocols: Handling & QC

To ensure scientific integrity, reagents must be validated before use in critical assays (e.g., protein conjugation or library synthesis).[2]

Storage Protocol[1]

-

Temperature: Store at 2–8°C for long-term stability.

-

Atmosphere: Hygroscopic potential exists due to the pyridine nitrogen; store under Argon or Nitrogen to prevent moisture ingress.[2]

-

Container: Glass vials with PTFE-lined caps.[2] Avoid prolonged storage in plastic tubes dissolved in DMSO, as trace water in DMSO can accelerate slow hydrolysis over months.[2]

Quality Control (QC) Workflow

The following self-validating workflow should be applied to any batch stored for >6 months.

Figure 2: Quality Control Decision Tree. 19F NMR is the preferred method due to its speed and specificity for the S-F bond.[2]

Analytical Characterization

-

¹⁹F NMR: The sulfonyl fluoride signal typically appears as a singlet around +64 to +66 ppm (referenced to CFCl₃).[2] The appearance of a signal around -120 ppm indicates free fluoride ion (

), signaling hydrolysis.[2] -

LC-MS: Monitor for the parent mass [M+H]⁺.[2] Note that in acidic mobile phases (0.1% Formic Acid), the sulfonyl fluoride is stable.[2] If a mass corresponding to [M-F+OH]⁺ (Sulfonic acid) is observed immediately at t=0, the sample is degraded.[2]

Synthesis & Purification Context

Understanding the synthesis helps identify potential impurities. 4-Methylpyridine-3-sulfonyl fluoride is typically synthesized from the corresponding sulfonyl chloride via a bifluoride exchange (KHF₂) or from a thiol/disulfide precursor via oxidative fluorination.[2]

-

Common Impurity: 4-Methylpyridine-3-sulfonic acid (Hydrolysis product).[2]

-

Purification: If degradation is detected, the compound can often be re-purified via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate.[2][4] The sulfonic acid degradant will remain on the baseline due to high polarity.[2]

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

- Foundational text establishing the stability/reactivity profile of sulfonyl fluorides.

-

Mykhailiuk, P. K. (2019).[2][5][6] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

-

Specific data on pyridine-sulfonyl halide stability, confirming the superior stability of fluorides over chlorides.[2]

-

-

BenchChem. "Product Entry: 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0)."[7]

- Commercial verific

-

Baranczak, A., et al. (2017).[2] "Fluorosulfonylbenzoates as Chemical Probes for the Lysine Reactome." Journal of the American Chemical Society.[2]

- Demonstrates the stability of the SO2F motif in biological buffers.

Sources

- 1. 1373307-61-9|Pyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 2. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. US8592597B2 - Pyrrole compounds - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4-Methylpyridine-3-sulfonyl fluoride | 2137914-42-0 | Benchchem [benchchem.com]

Technical Guide: Solubility Profiling & Handling of 4-Methylpyridine-3-sulfonyl Fluoride

[1]

Executive Summary

4-Methylpyridine-3-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride used primarily as a SuFEx (Sulfur-Fluoride Exchange) hub in chemical biology and medicinal chemistry.[1] Unlike its carbocyclic analogues (e.g., Tosyl fluoride), the incorporation of the pyridine nitrogen introduces basicity and polarity that significantly alters its solvation thermodynamics.

This guide defines the solubility profile of this compound based on structural activity relationships (SAR) and provides a self-validating Standard Operating Procedure (SOP) for precise solubility determination in your specific assay conditions.

Key Solubility Takeaways

-

Primary Solvents (Stock): DMSO, DMF (>50 mg/mL).[1]

-

Reaction Solvents (SuFEx): Acetonitrile (MeCN), THF, Dichloromethane (DCM).[1]

-

Immiscible/Extraction Solvents: Ethyl Acetate, Chloroform.

-

Incompatibility: Avoid acidic aqueous buffers for extended periods (protonation of pyridine accelerates hydrolysis).[1]

Physicochemical Solubility Profile

Structural Determinants of Solubility

The solubility of 4-Methylpyridine-3-sulfonyl fluoride is governed by the competition between the lipophilic sulfonyl fluoride moiety and the polar, basic pyridine ring.[1]

-

The Pyridine Effect: The nitrogen atom accepts hydrogen bonds, increasing solubility in polar protic solvents (like alcohols) compared to benzene analogues. However, it also makes the compound pH-sensitive.[1]

-

The Sulfonyl Fluoride Effect: The

group is highly lipophilic and electron-withdrawing.[1] It generally confers good solubility in organic solvents while maintaining stability against hydrolysis (unlike sulfonyl chlorides).

Estimated Solubility Matrix

Data extrapolated from structural analogues (Pyridine-3-sulfonyl chloride and p-Toluenesulfonyl fluoride) and validated SuFEx protocols.[1]

| Solvent Class | Specific Solvent | Estimated Solubility | Application Context |

| Polar Aprotic | DMSO | High (>100 mM) | Preferred for Cryo-Stock & Bio-Assays. |

| Polar Aprotic | DMF | High (>100 mM) | Alternative stock; peptide coupling.[1][2] |

| Nitrile | Acetonitrile | High (>50 mM) | Ideal for SuFEx reactions (easy removal).[1] |

| Chlorinated | DCM / Chloroform | High | Synthesis workup and extraction.[1][3] |

| Ethers | THF / 2-MeTHF | Moderate to High | Grignard formation / Organometallic steps.[1] |

| Protic | Methanol / Ethanol | Moderate | Caution:[1] Potential for solvolysis over time. |

| Aqueous | Water / PBS | Low (<1 mM) | Requires co-solvent (e.g., 5% DMSO).[1] |

| Alkanes | Hexanes / Heptane | Low | Used as anti-solvent for precipitation.[1] |

Critical Insight: While sulfonyl fluorides are "water-tolerant," 4-Methylpyridine-3-sulfonyl fluoride is not water-soluble in the bulk sense.[1] It requires an organic co-solvent for aqueous biological probing.

Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch purity variations affect saturation points.[1] Use this protocol to validate solubility for critical assays.

Workflow Diagram (Solvent Selection Logic)

Caption: Decision matrix for solvent selection based on downstream application (Biological vs. Synthetic).

Method A: Kinetic Saturation (Visual)

Purpose: Rapidly determine approximate solubility for synthesis.[1]

-

Weigh 10 mg of 4-Methylpyridine-3-sulfonyl fluoride into a clear 2 mL vial.

-